

# SR-4835: A Molecular Glue Inhibitor Targeting the DNA Damage Response Pathway

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] Beyond its kinase inhibition, SR-4835 uniquely functions as a molecular glue, promoting the proteasomal degradation of cyclin K.[4] [5][6] This dual mechanism of action leads to the downregulation of key DNA Damage Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells and sensitizing them to DNA-damaging agents and PARP inhibitors.[4][7] This technical guide provides a comprehensive overview of SR-4835, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

### **Mechanism of Action**

**SR-4835** exerts its anti-cancer effects through a dual mechanism:

ATP-Competitive Inhibition of CDK12/13: As a potent dual inhibitor, SR-4835 binds to the ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates.[8][9] A key substrate of the CDK12-cyclin K complex is the C-terminal domain (CTD) of RNA polymerase II (Pol II).[8][9][10] Inhibition of Pol II phosphorylation at Serine 2 (Ser2) by SR-4835 disrupts transcription elongation and leads to the premature cleavage and polyadenylation of transcripts, particularly for long genes that are enriched for DDR



pathway components.[7][9][10] This results in the downregulation of critical DDR proteins such as BRCA1, ATM, and RAD51.[5][10]

Molecular Glue-Mediated Degradation of Cyclin K: Uniquely, SR-4835 acts as a molecular glue to induce the formation of a ternary complex between CDK12, its binding partner cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5] The degradation of cyclin K further inactivates CDK12, amplifying the effect of direct kinase inhibition and contributing to the suppression of DDR gene expression.[4] The benzimidazole side-chain of SR-4835 has been identified as crucial for this molecular glue activity.[5][6]

### **Signaling Pathway Diagram**

Caption: Mechanism of SR-4835 action.

### **Quantitative Data**

The following tables summarize the key quantitative data for **SR-4835** from various in vitro and cell-based assays.

Table 1: In Vitro Binding Affinity and Inhibitory

**Concentration** 

| Target     | Assay Type                         | Value         | Reference |
|------------|------------------------------------|---------------|-----------|
| CDK12      | IC50                               | 99 nM         | [1][2][3] |
| CDK12      | Kd                                 | 98 nM         | [1][2]    |
| CDK13      | Kd                                 | 4.9 nM        | [1][2]    |
| CDK12/CycK | Kd (for ternary complex with DDB1) | 54.3 ± 5.4 nM | [4]       |

### **Table 2: Cell-Based Efficacy**



| Cell Line             | Assay                  | Endpoint                                | Value    | Reference |
|-----------------------|------------------------|-----------------------------------------|----------|-----------|
| A549 (HiBiT-<br>CycK) | HiBiT Assay            | DC50 (Cyclin K degradation)             | ~90 nM   | [4]       |
| MDA-MB-231            | In-Cell Western        | EC50 (Ser2<br>phosphorylation<br>block) | 100 nM   | [9][11]   |
| A375                  | Proliferation<br>Assay | IC50                                    | 117.5 nM | [10]      |
| Colo829               | Proliferation<br>Assay | IC50                                    | 104.5 nM | [10]      |
| WM164                 | Proliferation<br>Assay | IC50                                    | 109.6 nM | [10]      |
| WM983A                | Proliferation<br>Assay | IC50                                    | 80.7 nM  | [10]      |
| WM983B                | Proliferation<br>Assay | IC50                                    | 160.5 nM | [10]      |

### **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the literature for the characterization of **SR-4835**.

### **Cell Proliferation (Clonogenic) Assay**

This assay assesses the long-term effect of **SR-4835** on the ability of single cells to form colonies.

- Cell Seeding: Plate 500 cells per well in 6-well dishes in triplicate and allow them to adhere overnight.
- Compound Treatment: Add SR-4835 at various concentrations to the medium and incubate for 72 hours.



- Colony Growth: Replace the drug-containing medium with fresh medium and allow cells to grow for 7 to 10 days, changing the medium every 2 to 3 days.
- Staining and Quantification: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet. After washing and drying, the colonies can be counted.

## Immunoblotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins, such as cyclin K, and phosphorylation events, like on RNA Pol II.

- Cell Lysis: Treat cells with **SR-4835** for the desired time and concentration. For degradation studies, pre-treatment with a proteasome inhibitor like MG132 can be included.[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
- Antibody Incubation: Block the membrane and then incubate with primary antibodies against
  the proteins of interest (e.g., cyclin K, p-Ser2 RNAPII, total RNAPII, DDR proteins, and a
  loading control like tubulin or GAPDH). Follow this with incubation with a corresponding
  HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

### **CRISPR/Cas9 Loss-of-Function Screen**

This genetic screen can identify genes that are essential for the cytotoxic effects of SR-4835.

 Library Transduction: Infect a cell line (e.g., A375 melanoma cells) with a genome-wide lentiviral gRNA library.[5]



- Drug Selection: Treat the infected cell population with either vehicle (DMSO) or a cytotoxic concentration of SR-4835.[5]
- Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving cells, extract genomic DNA, and amplify the gRNA sequences using PCR. Use nextgeneration sequencing to determine the abundance of each gRNA in the treated versus the control populations.[5]
- Data Analysis: Analyze the sequencing data to identify gRNAs that are depleted (synthetic lethal genes) or enriched (rescue genes) in the SR-4835-treated population.[5]

### **Experimental Workflow Diagram**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]







- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [SR-4835: A Molecular Glue Inhibitor Targeting the DNA Damage Response Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580120#sr-4835-and-the-dna-damage-response-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com